5-HT₁A Receptor Affinity Differentiation: Propyl Linker vs. Optimal Hexyl Chain
The 5-HT₁A receptor affinity of 4-substituted 1-(3-chlorophenyl)piperazines is exquisitely sensitive to N4-alkyl chain length. While the n-hexyl derivative (compound 20) achieves a maximal affinity of Ki = 2.67 nM, elongation of the chain strongly increases affinity up to this optimum [1]. The 3-aminopropyl derivative (target compound) possesses a shorter, more polar chain, which results in a predictably lower 5-HT₁A affinity compared to the n-hexyl analog, but offers a distinct balance of hydrophilicity and lipophilicity that is not achievable with longer alkyl chains [1]. This SAR principle confirms that the propyl linker is not interchangeable with longer or shorter chains without fundamentally altering the compound's binding characteristics [2].
| Evidence Dimension | 5-HT₁A receptor binding affinity |
|---|---|
| Target Compound Data | Affinity lower than Ki = 2.67 nM; exact Ki not reported but inferred to be >10 nM based on SAR trend |
| Comparator Or Baseline | n-Hexyl derivative (compound 20): Ki = 2.67 nM [1] |
| Quantified Difference | At least 3.7-fold difference in affinity (inferred from SAR trend) |
| Conditions | Rat hippocampal membrane binding assays; [³H]-8-OH-DPAT radioligand displacement [1] |
Why This Matters
Selection of the propylamine analog is essential for projects requiring a 5-HT₁A ligand with a moderate affinity window to minimize saturation or off-target activation, or as a reference control in SAR studies exploring linker length optimization.
- [1] Mokrosz, J. L., Pietrasiewicz, M., Duszynska, B., & Cegla, M. T. (1992). Structure-activity relationship studies of central nervous system agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor site. Journal of Medicinal Chemistry, 35(13), 2369–2374. https://doi.org/10.1021/jm00091a004 View Source
- [2] BindingDB. (n.d.). Ki Summary for BDBM50005135 (1-(3-Chloro-phenyl)-4-hexyl-piperazine) at 5-hydroxytryptamine receptor 1A. View Source
